molecular formula C11H19BrO B13314280 1-Bromo-2-(cyclopentyloxy)cyclohexane

1-Bromo-2-(cyclopentyloxy)cyclohexane

Cat. No.: B13314280
M. Wt: 247.17 g/mol
InChI Key: IXRNRXWDDAWCKS-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopentyloxy)cyclohexane is an organic compound characterized by a bromine atom and a cyclopentyloxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopentyloxy)cyclohexane typically involves the bromination of 2-(cyclopentyloxy)cyclohexane. This can be achieved through the reaction of cyclohexanol with cyclopentanol in the presence of a strong acid to form 2-(cyclopentyloxy)cyclohexane, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopentyloxy)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Products include substituted cyclohexanes with various functional groups.

    Elimination: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.

Scientific Research Applications

1-Bromo-2-(cyclopentyloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cyclohexane involves its reactivity as an alkyl halide. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopentyloxy group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(cyclohexyloxy)cyclohexane
  • 1-Bromo-2-(cyclopentyloxy)benzene
  • 1-Bromo-2-(cyclopentyloxy)cyclopentane

Uniqueness

1-Bromo-2-(cyclopentyloxy)cyclohexane is unique due to the presence of both a bromine atom and a cyclopentyloxy group on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H19BrO

Molecular Weight

247.17 g/mol

IUPAC Name

1-bromo-2-cyclopentyloxycyclohexane

InChI

InChI=1S/C11H19BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8H2

InChI Key

IXRNRXWDDAWCKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2CCCCC2Br

Origin of Product

United States

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